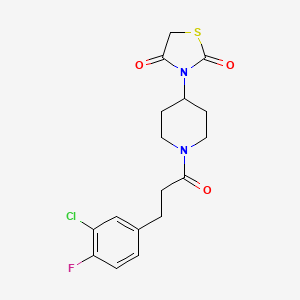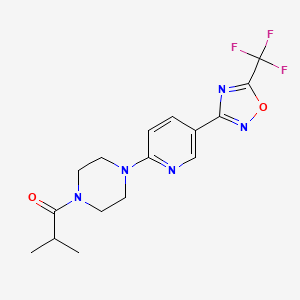
2-Méthyl-1-(4-(5-(5-(trifluorométhyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)pipérazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one is a highly complex organic compound with a unique structure that showcases a combination of multiple functional groups
Applications De Recherche Scientifique
This compound has found applications in multiple scientific domains:
Chemistry: : Used as a building block in organic synthesis and for studying the reactivity of complex structures.
Biology: : Potential use in the development of biochemical probes to study enzyme interactions.
Medicine: : Investigated for its pharmacological properties, potentially leading to new drug discoveries.
Industry: : Employed in the development of advanced materials with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one typically involves a multi-step process:
Formation of 1,2,4-oxadiazole ring: : This involves the cyclization of appropriate nitrile derivatives.
Attachment of pyridine ring: : A coupling reaction between the oxadiazole derivative and a pyridine derivative.
Introduction of the trifluoromethyl group: : A substitution reaction using suitable reagents like trifluoromethyl iodide.
Formation of piperazine derivative: : By reacting the pyridine-oxadiazole intermediate with a piperazine derivative.
Final alkylation: : The piperazine intermediate is then alkylated with 2-methylpropan-1-one under appropriate conditions.
Industrial Production Methods
Scaling up this process for industrial production requires precise control over reaction conditions, particularly temperature, pressure, and solvent choice, to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized to introduce more functional groups or alter its structure.
Reduction: : Reducing agents can modify specific moieties in the compound.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the pyridine ring and oxadiazole moiety.
Common Reagents and Conditions
Common reagents include trifluoromethyl iodide for trifluoromethylation, catalytic agents for cyclization, and various alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures ranging from -10°C to 100°C and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
Mécanisme D'action
Molecular Targets and Pathways
The mechanism by which 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one exerts its effects is still under study, but it is believed to interact with various enzymes and receptors due to its complex structure. Its trifluoromethyl and oxadiazole groups likely play significant roles in binding to biological targets, influencing molecular pathways involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone: : Similar structure but differs in the alkyl chain length.
2-Methyl-1-(4-(5-(4-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one: : Similar but with a different substituent on the oxadiazole ring.
Highlighting Uniqueness
The uniqueness of 2-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)propan-1-one lies in its trifluoromethyl group, which can significantly influence its chemical reactivity and biological interactions, making it a compound of great interest for further research and application development.
Feel free to ask for more details or a specific section you'd like to dive deeper into.
Propriétés
IUPAC Name |
2-methyl-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-10(2)14(25)24-7-5-23(6-8-24)12-4-3-11(9-20-12)13-21-15(26-22-13)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEMYSFHWAPXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
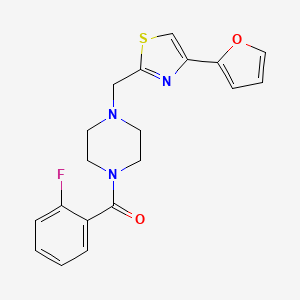
![3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2521320.png)
![4-butyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2521322.png)
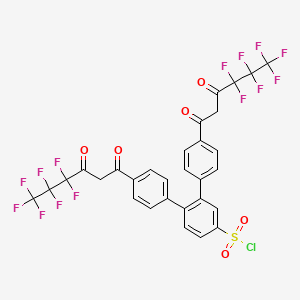
![ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2521326.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2521327.png)
![4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2521330.png)
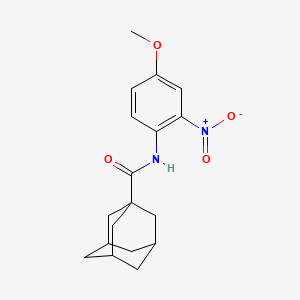

![14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.0?,?.0??,??]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B2521335.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2521336.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)
![3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2521340.png)
